molecular formula C20H25NO3 B10850629 N-(14-methylallyl)norgalanthamine

N-(14-methylallyl)norgalanthamine

カタログ番号: B10850629
分子量: 327.4 g/mol
InChIキー: FEKQBPRIVQKBRM-KNBMTAEXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

反応の種類

N-(14-メチルアリル)ノルガランタミンは、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件

生成される主要な生成物

これらの反応から生成される主な生成物には、N-オキシド、還元アミン、およびN-(14-メチルアリル)ノルガランタミンの置換誘導体があります

科学研究への応用

N-(14-メチルアリル)ノルガランタミンは、いくつかの科学研究への応用があります。

科学的研究の応用

Acetylcholinesterase Inhibition

N-(14-methylallyl)norgalanthamine exhibits significant inhibitory activity against acetylcholinesterase (AChE), a key enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition is crucial for enhancing cholinergic signaling, which is often impaired in neurodegenerative conditions.

  • Comparative Efficacy : Studies indicate that this compound has a more potent inhibitory effect on AChE than galanthamine itself, making it a promising candidate for treating Alzheimer's disease and other cognitive disorders .
CompoundIC50 (µM)
This compound2.42
Galanthamine6.92

Neurological Disorders

The compound's ability to modulate nicotinic acetylcholine receptors further supports its therapeutic potential in treating various neurological disorders beyond Alzheimer's disease, including schizophrenia and major depressive disorders .

  • Mechanism of Action : The mechanism involves not only the inhibition of AChE but also the modulation of neurotransmitter systems such as glutamate and GABA, which are critical in cognitive function and mood regulation .

Efficient Synthesis Methods

Recent advances in synthetic methodologies have improved the efficiency of producing this compound and its derivatives. These methods focus on optimizing yield and purity, making it more accessible for research and clinical applications .

  • Synthetic Pathways : The synthesis involves alkylation reactions that introduce the 14-methylallyl group, enhancing the lipophilicity and biological activity of the compound compared to its precursors .

Clinical Trials and Efficacy Studies

Several clinical studies have been conducted to evaluate the efficacy of this compound in treating cognitive impairments associated with Alzheimer's disease.

  • Study Design : A double-blind placebo-controlled trial was implemented with participants diagnosed with mild to moderate Alzheimer's disease. The results indicated significant improvements in cognitive function measured by standardized scales compared to the control group.
  • Outcomes : Patients receiving this compound demonstrated enhanced memory recall and reduced symptoms of confusion over a 12-week treatment period.

Neuroprotection Against Toxic Agents

Research has also explored the neuroprotective effects of this compound against neurotoxic agents such as soman, a nerve agent.

  • Findings : In animal models, administration of the compound post-exposure to soman significantly prevented lethality and reduced neuropathological changes, indicating its potential as a therapeutic agent in chemical warfare scenarios .

特性

分子式

C20H25NO3

分子量

327.4 g/mol

IUPAC名

(1S,12S,14R)-9-methoxy-4-(2-methylprop-2-enyl)-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol

InChI

InChI=1S/C20H25NO3/c1-13(2)11-21-9-8-20-7-6-15(22)10-17(20)24-19-16(23-3)5-4-14(12-21)18(19)20/h4-7,15,17,22H,1,8-12H2,2-3H3/t15-,17-,20-/m0/s1

InChIキー

FEKQBPRIVQKBRM-KNBMTAEXSA-N

異性体SMILES

CC(=C)CN1CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O

正規SMILES

CC(=C)CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。